2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole
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Overview
Description
2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole is a heterocyclic compound that combines the structural features of isoquinoline and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole typically involves the condensation of 3,4-dihydroisoquinoline with a suitable oxazole derivative under controlled conditions. One common method involves the use of a modified Strecker reaction, where 3,4-dihydroisoquinoline reacts with an aldehyde and a cyanating agent in the presence of a catalyst such as silica-supported sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets of target proteins, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocycle with similar structural features.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A compound with a similar isoquinoline core.
Uniqueness
2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole is unique due to its combination of isoquinoline and oxazole rings, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound 2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antidepressant Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antidepressant properties. For instance, compound 4g , which shares structural similarities with this compound, demonstrated potent inhibition of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), which are critical enzymes in the pathophysiology of depression and neurodegenerative diseases. The inhibitory potency of 4g was noted with an IC50 value of 14.80 ± 5.45 µM against MAO-B .
Neuroprotective Effects
The ability of this compound to penetrate the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. In vitro assays have shown that it can reduce oxidative stress and improve neuronal survival in models of neurodegeneration . The mechanism appears to involve modulation of neurotransmitter levels and inhibition of neuroinflammatory processes.
Enzyme Inhibition
The biological evaluation of related compounds has revealed their capacity to inhibit key enzymes associated with neurodegenerative disorders:
- MAO-B Inhibition : Compounds similar to this compound have shown significant MAO-B inhibition, which is crucial for increasing levels of serotonin and dopamine in the brain.
- Cholinesterase Inhibition : The compound also exhibits inhibitory activity against BuChE, which is relevant in Alzheimer's disease treatment due to its role in acetylcholine degradation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the isoquinoline core significantly affect biological activity. For instance, substituents on the benzothiazole ring have been shown to enhance MAO inhibition through electron-withdrawing effects .
Compound | MAO-B IC50 (µM) | BuChE IC50 (µM) | Neuroprotective Activity |
---|---|---|---|
4g | 14.80 ± 5.45 | Not specified | Significant |
4b | 40.84 ± 2.67 | Not specified | Moderate |
4d | 3.26 ± 2.78 | 77.76% | High |
Study on Antidepressant Properties
In a controlled study utilizing the forced swim test (FST), compound 4g significantly reduced immobility time in rodents, indicating its potential as an antidepressant . The study highlighted the need for further exploration into its pharmacokinetics and long-term effects.
Neuroprotective Mechanism Investigation
A recent investigation into the neuroprotective mechanisms revealed that compounds similar to this compound can modulate inflammatory pathways by inhibiting NF-kB signaling in microglial cells . This suggests potential therapeutic applications in conditions characterized by neuroinflammation.
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13-11-18(10-9-12(13)5-1)16-17-14-7-3-4-8-15(14)19-16/h1-8H,9-11H2 |
InChI Key |
UZGJIGDOBYDPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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